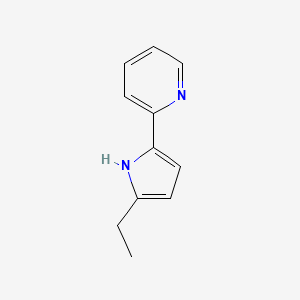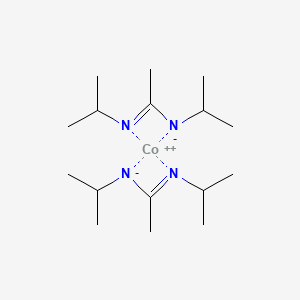
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is a heterocyclic aromatic compound used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colourless, non-toxic solid with a melting point of 125°C and a boiling point of 246°C. It is soluble in water, ethanol and other organic solvents. The compound is used as a building block in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs and anti-diabetic drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances and agrochemicals.
Wirkmechanismus
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is believed to act as a ligand in the formation of coordination complexes, and it is thought to be involved in the binding of a variety of pharmaceuticals and other compounds. It is also believed to be involved in the catalytic activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to be involved in the regulation of cell growth and differentiation, as well as in the regulation of the immune system. In addition, it has been shown to be involved in the regulation of the metabolism of carbohydrates, lipids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole in lab experiments include its low toxicity, its low cost and its ease of use. The main limitation of using this compound in lab experiments is that it is not very soluble in water, and it can be difficult to obtain a high concentration of the compound in solution.
Zukünftige Richtungen
Future research on 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole could focus on the development of new synthesis methods and the optimization of existing methods. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound. Other possible future directions include the development of new pharmaceuticals and other compounds based on the compound, as well as the development of new analytical techniques for the detection and quantification of the compound.
Synthesemethoden
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole can be synthesized by the condensation reaction of 2-amino-5-ethylpyridine and ethylformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a temperature of about 110°C for a period of about two hours. The reaction is then cooled to room temperature and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole has been widely used in the synthesis of a variety of pharmaceuticals and other compounds. It has also been used in the synthesis of a variety of dyes, fragrances and agrochemicals. In addition, it has been used in the synthesis of a variety of other compounds, such as anti-inflammatory drugs, anti-cancer drugs and anti-diabetic drugs.
Eigenschaften
IUPAC Name |
2-(5-ethyl-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h3-8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUEBXVURHKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



